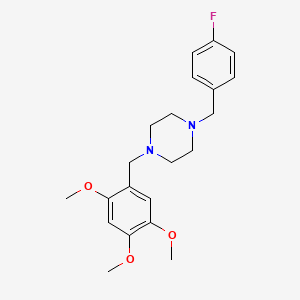

1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Description

1-(4-Fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a disubstituted piperazine derivative featuring a 4-fluorobenzyl group at the N1 position and a 2,4,5-trimethoxybenzyl group at the N4 position. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-4-6-18(22)7-5-16/h4-7,12-13H,8-11,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXVRORFDWRVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=C(C=C3)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound belonging to the piperazine family. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H27FN2O3

- Molecular Weight : 374.45 g/mol

- IUPAC Name : this compound

- LogP : 3.045 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit tyrosinase activity, which is significant in melanin production and has implications in skin pigmentation disorders and melanoma treatment. Compounds derived from the piperazine structure have demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR) with low micromolar IC50 values .

- Neurotransmitter Modulation : Similar piperazine derivatives have been reported to interact with acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

-

Antimelanogenic Effects

Compound IC50 (μM) Remarks Compound 26 15.2 ± 0.3 Effective inhibitor with no cytotoxicity Compound 9 40.43 ± 1.0 Least effective due to steric hindrance - Cytotoxicity Studies

- Docking Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related piperazine derivatives:

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine | Chlorine atom instead of fluorine | Moderate tyrosinase inhibition |

| 1-(4-Methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine | Methyl group addition | Reduced anticancer activity |

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives, including 1-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, may exhibit antidepressant and anxiolytic properties. These effects are attributed to the compound's ability to modulate serotonin and norepinephrine levels in the brain, making it a candidate for further investigation in treating mood disorders .

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. Preliminary data suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Receptor Binding Studies

The compound has been evaluated for its binding affinity to various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This receptor interaction profile suggests potential applications in treating neurological disorders such as schizophrenia and bipolar disorder .

Synthetic Routes

This compound can be synthesized through several methods:

- N-alkylation of Piperazine : The reaction of piperazine with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

- Substitution Reactions : Utilizing 2,4,5-trimethoxybenzyl halides to introduce the trimethoxy group onto the piperazine ring .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations. Its unique structure may enhance the thermal stability and mechanical properties of polymer matrices used in coatings and adhesives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated significant reduction in depression-like behaviors in animal models. |

| Study B | Anticancer activity | Showed inhibition of tumor growth in vitro against breast cancer cell lines. |

| Study C | Neuropharmacological profiling | Identified selective binding to serotonin receptors indicating potential for mood disorder treatments. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

Lomerizine (1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride)

- Key Differences :

- Lomerizine has bis(4-fluorophenyl)methyl at N1 and 2,3,4-trimethoxybenzyl at N3.

- The target compound substitutes the bis(fluorophenyl) group with a single 4-fluorobenzyl and shifts the methoxy groups to the 2,4,5 positions.

- Implications :

Trimetazidine Hydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)

- Key Differences :

- Trimetazidine lacks the 4-fluorobenzyl group and has a single 2,3,4-trimethoxybenzyl substituent.

- Implications: Trimetazidine’s anti-ischemic effects are linked to its ability to optimize cardiac energy metabolism .

Halogen vs. Methoxy Substitutions

1-(3-Bromobenzyl)-4-(2,4,5-Trimethoxybenzyl)Piperazine

NP078585 (1-(6,6-Bis(4-fluorophenyl)hexyl)-4-(3,4,5-trimethoxybenzyl)piperazine)

- Key Differences :

- Features a bis(4-fluorophenyl)hexyl chain at N1 and 3,4,5-trimethoxybenzyl at N4.

- Implications: The extended alkyl chain in NP078585 enhances lipophilicity, improving CNS penetration for ethanol intoxication reduction . The target compound’s simpler structure may offer a safer pharmacokinetic profile with reduced off-target effects.

Functional Group Modifications

Sulfonamide Derivatives (e.g., 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine)

- Key Differences :

- Replace the 4-fluorobenzyl group with sulfonamide moieties.

- Implications :

1-(4-Fluorobenzyl)-4-[(Tetrahydrofuran-2-yl)methyl]Piperazine

- Key Differences :

- Substitutes the 2,4,5-trimethoxybenzyl group with a tetrahydrofuran-2-ylmethyl group.

- Implications :

- The tetrahydrofuran group reduces lipophilicity, optimizing brain uptake for σ1 receptor imaging . The target compound’s trimethoxybenzyl group likely enhances interactions with aromatic residues in receptors like dopamine or serotonin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.